3-(Bromomethyl)-5-chlorobenzoic acid
Description
Halogenated benzoic acids are pivotal starting materials for creating pharmaceuticals, agrochemicals, and advanced materials. The presence of halogens (fluorine, chlorine, bromine, iodine) on the aromatic ring provides a reactive handle for various transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.net Simultaneously, the carboxylic acid group can undergo a host of reactions, including esterification, amidation, and reduction, making these compounds highly valuable platforms for molecular elaboration. wikipedia.org
3-(Bromomethyl)-5-chlorobenzoic acid is a prime example of a polyfunctionalized aromatic carboxylic acid. researchgate.net It belongs to a specific subset of halogenated benzoic acids where the halogen is part of a benzylic halide moiety (a bromomethyl group), in addition to a halogen directly attached to the aromatic ring (a chloro group). This unique arrangement of three distinct functional groups—a carboxylic acid, an aryl chloride, and a benzylic bromide—on a single benzene (B151609) scaffold endows it with exceptional synthetic versatility. Each group can be addressed with a high degree of chemical selectivity, allowing it to serve as a multifunctional linchpin in complex synthetic sequences.
| Property | Value |
|---|---|
| IUPAC Name | This compound achemblock.com |
| CAS Number | 1379355-24-4 merckmillipore.comchemicalbook.com |
| Molecular Formula | C₈H₆BrClO₂ achemblock.com |
| Molecular Weight | 249.49 g/mol merckmillipore.com |
The synthetic power of this compound stems directly from the differentiated reactivity of its two halogen-containing substituents.
The bromomethyl group (-CH₂Br) is a benzylic halide. The carbon atom in this group is attached to the aromatic ring and is particularly reactive. libretexts.org Benzylic C-H bonds are weaker than typical alkyl C-H bonds, which facilitates reactions like free-radical bromination to form the bromomethyl group. masterorganicchemistry.com Once formed, this group is an excellent electrophile and readily participates in nucleophilic substitution reactions (Sₙ1 and Sₙ2). libretexts.orgkhanacademy.org This allows for the straightforward introduction of a wide range of nucleophiles, enabling the formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. In synthesis, the bromomethyl group is often used to introduce a benzyl (B1604629) group, which can also serve as a protecting group for alcohols and carboxylic acids. wikipedia.orgfiveable.me
The chloro substituent (-Cl) attached directly to the benzene ring behaves as an aryl halide. Aryl chlorides are generally less reactive towards traditional nucleophilic substitution than alkyl halides. However, their true synthetic value lies in their ability to participate in a vast array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Hiyama reactions. nih.govresearchgate.netnih.gov These reactions are fundamental in modern organic synthesis for constructing biaryl frameworks and other complex architectures. The lower reactivity of aryl chlorides compared to aryl bromides or iodides can be an advantage, allowing for selective reactions at other sites while preserving the C-Cl bond for a later synthetic step. nih.gov
| Functional Group | Primary Reaction Type | Key Applications |
|---|---|---|
| Bromomethyl (-CH₂Br) | Nucleophilic Substitution (Sₙ1/Sₙ2) | Alkylation of nucleophiles, benzylation |
| Chloro (-Cl) | Transition-Metal Cross-Coupling | Biaryl synthesis, C-N/C-O bond formation |
| Carboxylic Acid (-COOH) | Acyl Substitution / Reduction | Ester/amide formation, conversion to alcohols |
The structural motifs present in this compound are central to major areas of chemical research.
Aryl Halide Scaffolds are indispensable in modern chemistry. A primary research trajectory involves the development of new and more efficient catalytic systems for cross-coupling reactions. scispace.com These methods are critical for synthesizing molecules used in pharmaceuticals, agrochemicals, and materials science. The ability to form C-C, C-N, and C-O bonds with high precision using aryl halides as coupling partners has revolutionized the way complex molecules are assembled. Research continues to focus on using more abundant and less reactive aryl chlorides, developing catalysts that operate under milder conditions, and expanding the scope of compatible functional groups. nih.govchemistryviews.org
Benzoic Acid Scaffolds are of paramount importance, particularly in medicinal chemistry and drug discovery. preprints.orgresearchgate.net The benzoic acid moiety is present in numerous natural products and FDA-approved drugs. preprints.orgnih.gov Research focuses on using the benzoic acid core as a scaffold to build libraries of compounds for biological screening. researchgate.netbenthamscience.com Its ability to act as a hydrogen bond donor and acceptor, coupled with the synthetic tractability of the carboxylic acid group, makes it an ideal starting point for designing molecules that can interact with biological targets. nbinno.com Furthermore, functionalized aromatic carboxylic acids are increasingly used as versatile building blocks for creating coordination polymers and metal-organic frameworks (MOFs) with unique structural and functional properties. mdpi.comrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1379355-24-4 |
|---|---|
Molecular Formula |
C8H6BrClO2 |
Molecular Weight |
249.49 g/mol |
IUPAC Name |
3-(bromomethyl)-5-chlorobenzoic acid |
InChI |
InChI=1S/C8H6BrClO2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4H2,(H,11,12) |
InChI Key |
RJGYCLKQGNBXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromomethyl 5 Chlorobenzoic Acid and Its Precursors
Direct Synthetic Routes to 3-(Bromomethyl)-5-chlorobenzoic Acid
Direct synthetic strategies are often favored for their efficiency and atom economy. In the case of this compound, these routes typically commence with a precursor already possessing the chloro and carboxylic acid or methyl functionalities, such as 3-chloro-5-methylbenzoic acid.
Side-Chain Bromination Approaches from Substituted Toluenes
A prominent and widely utilized method for the synthesis of bromomethyl-substituted aromatic compounds is the side-chain bromination of the corresponding methyl-substituted precursors. This approach is particularly relevant for the conversion of 3-chloro-5-methylbenzoic acid to this compound. This transformation is typically achieved through a free-radical chain reaction, commonly known as the Wohl-Ziegler bromination. wikipedia.orgresearchgate.net
The Wohl-Ziegler reaction employs N-bromosuccinimide (NBS) as the brominating agent in a nonpolar solvent, typically carbon tetrachloride (CCl4), although safer alternatives like chlorobenzene (B131634) are also used. wikipedia.orgysu.edu The reaction is initiated by a radical initiator, which upon thermal or photochemical decomposition, generates radicals that propagate the chain reaction. Commonly used radical initiators include dibenzoyl peroxide and 2,2'-azobisisobutyronitrile (AIBN). researchgate.net
The reaction proceeds via a free-radical chain mechanism. The initiator decomposes to form radicals, which then abstract a hydrogen atom from the methyl group of the toluene (B28343) derivative, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with NBS to yield the desired bromomethyl product and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from another molecule of the toluene derivative to continue the chain.
Table 1: Common Reagents for Radical Bromination
| Reagent | Role | Typical Conditions |
|---|---|---|
| N-Bromosuccinimide (NBS) | Brominating agent | Stoichiometric amount |
| Dibenzoyl Peroxide | Radical initiator | Catalytic amount, thermal decomposition |
| Azoisobutyronitrile (AIBN) | Radical initiator | Catalytic amount, thermal decomposition |
| Carbon Tetrachloride | Solvent | Anhydrous, reflux |
| Chlorobenzene | Solvent | Anhydrous, reflux |
The success of the side-chain bromination hinges on careful control of reaction parameters to maximize the yield of the desired monobrominated product and minimize side reactions, such as dibromination or aromatic bromination. Key parameters to optimize include:
Solvent: The choice of a nonpolar solvent is crucial to prevent ionic side reactions. Carbon tetrachloride has traditionally been the solvent of choice for Wohl-Ziegler reactions due to its inertness. wikipedia.org However, due to its toxicity and environmental concerns, other solvents like chlorobenzene are now more commonly employed. ysu.edu
Initiator Concentration: The concentration of the radical initiator should be catalytic. An excess of the initiator can lead to undesired side reactions and should be avoided.
Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure the decomposition of the radical initiator and maintain a steady rate of reaction. ysu.edu
Light: In some cases, photochemical initiation using a UV lamp can be used as an alternative to thermal initiators.
Reaction Time: The reaction time needs to be optimized to ensure complete consumption of the starting material while minimizing the formation of byproducts. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential.
A laboratory procedure for a similar compound, 4-bromomethylbenzoic acid, involves refluxing 4-methylbenzoic acid with NBS and benzoyl peroxide in chlorobenzene for one hour. ysu.edu This provides a general framework that can be adapted for the synthesis of this compound. The electronegative chloro and carboxylic acid groups on the aromatic ring can influence the reaction rate and selectivity, potentially requiring adjustments to the reaction conditions. google.com
Carboxylic Acid Functionalization of Brominated and Chlorinated Toluene Derivatives
An alternative approach involves the introduction of the carboxylic acid group after the benzylic bromination. This would typically start with a brominated and chlorinated toluene derivative, such as 1-(bromomethyl)-3-chloro-5-methylbenzene. The subsequent step would then be the oxidation of the remaining methyl group to a carboxylic acid.
However, this route presents a significant challenge: the bromomethyl group is also susceptible to oxidation. Therefore, selective oxidation of the methyl group in the presence of a bromomethyl group is difficult to achieve under standard oxidizing conditions. Milder and more selective oxidizing agents would be required, and the reaction conditions would need to be carefully controlled to prevent the over-oxidation of the bromomethyl functionality. While methods for the aerobic oxidation of toluene derivatives to benzoic acids exist, their applicability to substrates containing a sensitive bromomethyl group is not well-documented.
Multi-Step Conversions from Readily Available Aromatic Precursors
Multi-step synthetic sequences offer greater flexibility in constructing the target molecule, especially when direct functionalization is challenging. A plausible multi-step synthesis of this compound could start from a more readily available precursor like 3,5-dichlorotoluene (B1293413).
A hypothetical synthetic pathway could involve:
Selective Monosubstitution: One of the chloro groups in 3,5-dichlorotoluene would need to be selectively replaced by a methyl group. This could potentially be achieved through a Grignard reaction or other cross-coupling methodologies, though achieving high selectivity between two identical chloro groups would be challenging.
Oxidation: The newly introduced methyl group would then be oxidized to a carboxylic acid, yielding 3-chloro-5-methylbenzoic acid.
Benzylic Bromination: Finally, the remaining methyl group would be subjected to benzylic bromination as described in section 2.1.1 to afford the final product, this compound.
Synthesis of Related Bromomethyl- and Chlorobenzoic Acid Isomers and Analogs
The synthetic methodologies described for this compound can often be adapted to produce a variety of its isomers and analogs. The synthesis of these related compounds is important for structure-activity relationship studies and for accessing a broader range of chemical intermediates.
For example, the synthesis of 5-bromo-2-chlorobenzoic acid has been reported through various routes, including the bromination of 2-chlorobenzoic acid or the hydrolysis of 2-chloro-5-bromobenzotrichloride. epo.orggoogle.com Similarly, multi-step syntheses have been developed for compounds like 3-bromo-4-(trifluoromethyl)benzoic acid, showcasing the versatility of synthetic strategies in accessing diverse substitution patterns on the benzoic acid scaffold. chemicalbook.com
The synthesis of 3-bromomethyl-2-chloro-4-methylsulfonylbenzoic acid has also been described, involving the radical-initiated bromination of the corresponding 2-chloro-3-methyl-4-methylsulfonylbenzoic acid. google.com This demonstrates that the side-chain bromination strategy is applicable to benzoic acid derivatives with various other substituents.
The choice of starting material and the sequence of reactions are critical in determining the final substitution pattern of the product. The electronic and steric effects of the substituents on the aromatic ring play a significant role in directing the regioselectivity of subsequent reactions.
Preparation of 3-(Bromomethyl)-2-chlorobenzoic Acid Analogs
The synthesis of 3-(bromomethyl)-2-chlorobenzoic acid analogs provides a relevant framework for understanding the preparation of this compound. A common and effective method for introducing a bromomethyl group onto a substituted methylbenzoic acid is through free-radical bromination. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photochemical conditions.
For instance, the preparation of 3-bromomethyl-2-chloro-4-methylsulfonylbenzoic acid is achieved by the radical-initiated bromination of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid. This transformation can be carried out in a suitable solvent like carbon tetrachloride, chlorobenzene, or acetonitrile (B52724). The reaction is typically conducted at reflux temperature to facilitate the homolytic cleavage of the initiator and propagation of the radical chain reaction. In a similar vein, the bromination of p-toluic acid to α-bromo-p-toluic acid proceeds efficiently using NBS and benzoyl peroxide in refluxing carbon tetrachloride. organic-chemistry.orgalfa-chemistry.combyjus.com The choice of solvent can be critical, with less toxic alternatives to carbon tetrachloride, such as chlorobenzene, also proving effective. alfa-chemistry.com
The general mechanism for this benzylic bromination is the Wohl-Ziegler reaction. organic-chemistry.orgwikipedia.orgresearchgate.netthermofisher.commychemblog.com This reaction involves the following key steps:
Initiation: Homolytic cleavage of the initiator (e.g., benzoyl peroxide) to form radicals.
Propagation:
A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form an HBr molecule and a stabilized benzyl (B1604629) radical.
The generated HBr reacts with NBS to produce a molecule of bromine (Br₂).
The benzyl radical then reacts with Br₂ to form the desired bromomethyl product and a new bromine radical, which continues the chain reaction.
This method's applicability to various substituted toluic acids suggests that 3-chloro-5-methylbenzoic acid can be similarly converted to this compound.
Synthesis of 3-Bromo-5-chlorobenzoic Acid and Related Dihalogenated Benzoic Acids
The precursor, 3-bromo-5-chlorobenzoic acid, can be synthesized through several routes, often involving the functionalization of readily available starting materials. The synthesis of dihalogenated benzoic acids is a well-established area of organic chemistry, with methods including direct halogenation and Sandmeyer reactions. byjus.comwikipedia.orgscirp.orgorganic-chemistry.orgnih.gov
One potential route to 3-bromo-5-chlorobenzoic acid involves the bromination of 3-chlorobenzoic acid. However, direct electrophilic aromatic substitution on a deactivated ring like 3-chlorobenzoic acid can lead to a mixture of isomers and may require harsh reaction conditions.
A more controlled and widely used method for the synthesis of such compounds is the Sandmeyer reaction. byjus.comwikipedia.orgscirp.orgorganic-chemistry.orgnih.gov This reaction allows for the introduction of a halide at a specific position on an aromatic ring via a diazonium salt intermediate. The general sequence for synthesizing 3-bromo-5-chlorobenzoic acid via a Sandmeyer reaction would be:
Nitration: Nitration of a suitable precursor, such as 3-chloro-5-methylbenzoic acid, followed by reduction of the nitro group to an amino group.
Diazotization: The resulting aminobenzoic acid is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is subsequently reacted with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom.
Alternatively, starting from 3-amino-5-chlorobenzoic acid, a one-step diazotization followed by a Sandmeyer reaction with CuBr would yield the desired 3-bromo-5-chlorobenzoic acid. The Sandmeyer reaction is known for its reliability and ability to introduce halogens into specific positions that are not easily accessible through direct halogenation. byjus.comwikipedia.orgscirp.orgorganic-chemistry.orgnih.gov
The synthesis of other dihalogenated benzoic acids, such as 3,5-dichlorobenzoic acid, can be achieved through methods like the chlorination of benzonitrile (B105546) followed by hydrolysis. youtube.com These established procedures for preparing dihalogenated benzoic acids provide a solid foundation for the synthesis of 3-bromo-5-chlorobenzoic acid.
Derivatization of Substituted Benzoic Acids to Introduce Bromomethyl Groups
The key transformation to obtain the final product is the introduction of the bromomethyl group onto the substituted benzoic acid precursor, namely 3-chloro-5-methylbenzoic acid. As discussed in section 2.2.1, the most effective method for this conversion is the free-radical bromination of the benzylic methyl group.
The Wohl-Ziegler reaction is the classic method for this purpose, utilizing N-bromosuccinimide (NBS) as the brominating agent. organic-chemistry.orgwikipedia.orgresearchgate.netthermofisher.commychemblog.com The reaction is initiated either by a radical initiator like AIBN or benzoyl peroxide, or by UV light. The reaction is typically carried out in a non-polar solvent, with carbon tetrachloride being historically common, although safer alternatives like acetonitrile are now preferred. wikipedia.orgresearchgate.net
A typical experimental procedure would involve refluxing a solution of 3-chloro-5-methylbenzoic acid with a slight excess of NBS and a catalytic amount of a radical initiator in a suitable solvent. The progress of the reaction can be monitored by the consumption of the denser NBS and the formation of the less dense succinimide, which floats on top of the reaction mixture upon completion. wikipedia.org The crude product can then be isolated by filtration and purified by recrystallization.
The selectivity of the Wohl-Ziegler reaction for the benzylic position over aromatic bromination is a key advantage, especially for electron-deficient rings where electrophilic aromatic substitution is disfavored. This makes it an ideal method for the synthesis of this compound from its corresponding methyl derivative.
| Starting Material | Reagents | Product | Reaction Type | Reference(s) |
| 2-chloro-3-methyl-4-methylsulfonylbenzoic acid | NBS, radical initiator | 3-bromomethyl-2-chloro-4-methylsulfonylbenzoic acid | Free-radical bromination | bldpharm.com |
| p-toluic acid | NBS, benzoyl peroxide | α-bromo-p-toluic acid | Free-radical bromination | organic-chemistry.orgalfa-chemistry.combyjus.com |
| 3-chloro-5-methylbenzoic acid | NBS, radical initiator/light | This compound | Wohl-Ziegler bromination | organic-chemistry.orgwikipedia.orgresearchgate.netthermofisher.commychemblog.com |
| 3-amino-5-chlorobenzoic acid | 1. NaNO₂, H⁺ 2. CuBr | 3-bromo-5-chlorobenzoic acid | Sandmeyer reaction | byjus.comwikipedia.orgscirp.orgorganic-chemistry.orgnih.gov |
Advanced Synthetic Techniques and Process Optimization
In recent years, significant efforts have been directed towards developing more efficient, safer, and sustainable methods for chemical synthesis. For the production of halogenated compounds like this compound, advanced techniques such as continuous flow chemistry and mechanochemistry offer considerable advantages over traditional batch processes.
Application of Continuous Flow Reactors in Production
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates. nih.govdntb.gov.uaresearchgate.netacademindex.comuc.pt This technology offers enhanced control over reaction parameters, improved safety, and facile scalability. The benzylic bromination to form compounds like this compound is particularly well-suited for continuous flow processing.
A continuous flow setup for benzylic bromination typically involves pumping a solution of the substrate (e.g., 3-chloro-5-methylbenzoic acid) and the brominating agent (e.g., NBS) through a heated and/or irradiated tube reactor. wikipedia.orgresearchgate.netscirp.orgcolab.ws The use of transparent tubing, such as fluorinated ethylene (B1197577) polymer (FEP), allows for photochemical initiation of the radical reaction using a light source like a compact fluorescent lamp (CFL). wikipedia.orgresearchgate.net This approach avoids the need for chemical initiators and allows for precise control over the reaction time by adjusting the flow rate and reactor volume.
Key advantages of using continuous flow reactors for this synthesis include:
Enhanced Safety: The small reactor volume minimizes the amount of hazardous materials at any given time, and the enclosed system reduces the risk of exposure to volatile reagents and byproducts.
Improved Efficiency and Selectivity: Precise control over temperature, residence time, and mixing can lead to higher yields and improved selectivity compared to batch reactions. scirp.org
Scalability: Scaling up production is straightforward by simply running the reactor for longer periods or by using multiple reactors in parallel. wikipedia.orgresearchgate.net
For example, a continuous-flow protocol for the bromination of various benzylic compounds using NBS and a household CFL has been developed, demonstrating good to excellent yields and the ability to scale up to multigram quantities. wikipedia.orgresearchgate.net This methodology could be directly applied to the synthesis of this compound.
Mechanochemical Synthesis Approaches for Halogenated Compounds
Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field of green chemistry. mychemblog.comcolab.wssmolecule.comnih.govbeilstein-journals.org By conducting reactions in the solid state with minimal or no solvent, mechanochemical methods can significantly reduce waste and energy consumption. Ball milling is a common technique used in mechanochemical synthesis.
The mechanochemical synthesis of halogenated compounds, including aryl halides, has been demonstrated. nih.govbeilstein-journals.org These methods often involve the grinding of the reactants with a suitable halogenating agent and, in some cases, a catalyst. For example, the mechanochemical halogenation of various aromatic compounds using N-halosuccinimides in a ball mill has been reported. nih.govbeilstein-journals.org
While specific examples of the mechanochemical synthesis of this compound or its direct precursors are not widely reported, the principles of mechanochemistry could be applied to these transformations. For instance, the synthesis of 3-bromo-5-chlorobenzoic acid could potentially be achieved through the mechanochemical bromination of 3-chlorobenzoic acid, possibly with a suitable catalyst to control regioselectivity. The solid-state nature of many of the reactants and reagents involved in these syntheses makes them amenable to mechanochemical approaches.
The development of mechanochemical methods for the synthesis of halogenated benzoic acids and their derivatives represents a promising avenue for more sustainable chemical manufacturing.
| Technique | Advantages | Application to this compound Synthesis | Reference(s) |
| Continuous Flow Reactors | Enhanced safety, improved efficiency and selectivity, straightforward scalability. | Benzylic bromination of 3-chloro-5-methylbenzoic acid using NBS and photochemical initiation. | wikipedia.orgresearchgate.netscirp.orgcolab.ws |
| Mechanochemical Synthesis | Reduced or no solvent use, lower energy consumption, potential for novel reactivity. | Synthesis of 3-bromo-5-chlorobenzoic acid via direct bromination of 3-chlorobenzoic acid; potential for solid-state benzylic bromination. | mychemblog.comcolab.wssmolecule.comnih.govbeilstein-journals.org |
Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl 5 Chlorobenzoic Acid
Reactivity of the Bromomethyl Moiety
The bromomethyl group (-CH₂Br) attached to the benzene (B151609) ring is a primary benzylic halide. This structure renders the benzylic carbon highly susceptible to nucleophilic attack due to the ability of the adjacent aromatic ring to stabilize the transition state.
The carbon atom of the bromomethyl group is electrophilic and readily undergoes nucleophilic substitution reactions, typically via an Sₙ2 mechanism, with a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position.
Amines: Primary and secondary amines react with the bromomethyl moiety to yield the corresponding secondary and tertiary amines, respectively. For instance, reaction with piperidine (B6355638) or morpholine (B109124) in a suitable solvent like DMF leads to high yields of the corresponding substituted products. nih.gov The synthesis of primary amines can be achieved indirectly by first reacting with sodium azide (B81097), followed by reduction. nih.gov
Thiols: Thiols and thiophenols are excellent nucleophiles for this type of reaction, leading to the formation of thioethers (sulfides). The preparation of α-bromomethyl sulfides demonstrates the high efficiency of this transformation. nih.govresearchgate.net
Alkoxides: Alkoxides, generated from alcohols and a base, react to form ethers. This reaction provides a straightforward method for introducing alkoxy substituents.
Azides: The azide ion (N₃⁻) is a potent nucleophile that readily displaces the bromide to form an azidomethyl derivative. This intermediate is particularly useful as it can be subsequently reduced to a primary amine or used in click chemistry reactions. nih.gov
The table below summarizes the expected products from the reaction of 3-(bromomethyl)-5-chlorobenzoic acid with various nucleophiles.
| Nucleophile | Reagent Example | Product Class |
| Primary Amine | R-NH₂ | Secondary Amine |
| Secondary Amine | R₂NH | Tertiary Amine |
| Thiol | R-SH | Thioether |
| Alkoxide | R-O⁻ | Ether |
| Azide | NaN₃ | Azide |
Table 1: Nucleophilic Substitution Products
The reaction of the bromomethyl group with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts (QASs). mdpi.com This is a classic Sₙ2 reaction where the tertiary amine acts as the nucleophile, displacing the bromide ion and forming a new C-N bond. The resulting product is a salt containing a positively charged nitrogen atom and the bromide counter-ion. These reactions are often carried out in a suitable organic solvent. google.com
Similarly, other onium species can be formed. For example, reaction with phosphines (e.g., triphenylphosphine) would yield phosphonium (B103445) salts, which are valuable reagents in organic synthesis, notably in the Wittig reaction.
| Nucleophile | Reagent Example | Product Class |
| Tertiary Amine | R₃N | Quaternary Ammonium Salt |
| Tertiary Phosphine (B1218219) | R₃P | Quaternary Phosphonium Salt |
Table 2: Formation of Onium Species
Ligand substitution reactions can proceed through several mechanistic pathways, primarily classified as dissociative (Sₙ1), associative (Sₙ2), and interchange (I) mechanisms. libretexts.orgslideshare.net
For the bromomethyl group of this compound, which is a primary benzylic halide, the nucleophilic substitution reactions predominantly follow an associative (Sₙ2) mechanism . libretexts.org Key features of this pathway include:
A Concerted, Single-Step Process: The nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Stereochemical Inversion: If the carbon were chiral, the reaction would proceed with an inversion of stereochemistry, known as a Walden inversion. libretexts.org
Transition State: The reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.
While a dissociative (Sₙ1) pathway, involving the formation of a carbocation intermediate, is possible for benzylic systems due to resonance stabilization of the carbocation, it is less favored for primary halides compared to the Sₙ2 pathway. The interchange (I) mechanism, where the distinction between a transition state and a very short-lived intermediate is blurred, can also be considered a descriptor for this concerted process. libretexts.org
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is another key reactive site in the molecule, enabling a different set of chemical transformations such as esterification, amidation, and reduction.
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol, typically in the presence of an acid catalyst (e.g., sulfuric acid) in a process known as Fischer esterification. Alternatively, the carboxylic acid can be activated, for example by conversion to an acyl chloride using thionyl chloride (SOCl₂), which then reacts readily with an alcohol to form the ester.
Amidation: Similar to esterification, amides can be formed by reacting the carboxylic acid with a primary or secondary amine. This reaction usually requires a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid or prior conversion to a more reactive derivative like an acyl chloride.
| Reaction | Reagents | Product Class |
| Esterification | R-OH, H⁺ catalyst | Ester |
| Amidation | R₂NH, coupling agent | Amide |
Table 3: Carboxylic Acid Derivatization
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid directly to the corresponding primary alcohol, 3-chloro-5-(hydroxymethyl)benzyl bromide. A milder approach involves activating the carboxylic acid as a mixed anhydride (B1165640) and then using a reducing agent like sodium borohydride. nih.gov
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. organic-chemistry.org This transformation requires specific reagents that can stop the reduction at the aldehyde stage. This can often be achieved by first converting the carboxylic acid to a derivative like an acyl chloride, ester, or Weinreb amide, which can then be reduced to the aldehyde using milder or more selective reducing agents. organic-chemistry.org
| Desired Product | Typical Reagents |
| Primary Alcohol | LiAlH₄, BH₃·THF, or NaBH₄ on an activated acid |
| Aldehyde | 1. SOCl₂ 2. Mild reducing agent (e.g., LiAl(OtBu)₃) |
Table 4: Reduction of the Carboxylic Acid Group
Acid Chloride Formation and Subsequent Reactions
The carboxylic acid moiety of this compound can be readily converted into a more reactive acid chloride. This transformation is typically achieved by treatment with thionyl chloride (SOCl₂). The mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. A chloride ion, produced during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride with the release of sulfur dioxide and hydrogen chloride gas. libretexts.org
The resulting 3-(bromomethyl)-5-chlorobenzoyl chloride is a versatile intermediate. Due to the electron-withdrawing nature of the attached oxygen and chlorine atoms, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity allows for the synthesis of a variety of carboxylic acid derivatives through nucleophilic acyl substitution reactions. chemistrysteps.com
Key subsequent reactions include:
Hydrolysis: Reaction with water will convert the acid chloride back to the parent carboxylic acid, this compound. youtube.com
Esterification: Treatment with an alcohol leads to the formation of the corresponding ester. This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. chemistrysteps.com
Amidation: Reaction with ammonia, primary amines, or secondary amines yields primary, secondary, or tertiary amides, respectively. chemistrysteps.comyoutube.com
These reactions proceed via a nucleophilic addition-elimination mechanism, where the nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group. libretexts.org
Table 1: Subsequent Reactions of 3-(Bromomethyl)-5-chlorobenzoyl Chloride
| Nucleophile (Nu-H) | Product Functional Group |
|---|---|
| Water (H₂O) | Carboxylic Acid |
| Alcohol (R'OH) | Ester |
| Ammonia (NH₃) | Primary Amide |
| Primary Amine (R'NH₂) | Secondary Amide |
| Secondary Amine (R'₂NH) | Tertiary Amide |
Reactivity of the Chlorinated Aromatic Ring
The aromatic ring of this compound is substituted with three groups that influence its reactivity: a chloro group, a carboxylic acid group, and a bromomethyl group. Both the carboxylic acid and the chloro substituent are deactivating groups, making the ring less reactive towards electrophilic aromatic substitution than benzene.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The chlorine atom on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.gov
While aryl chlorides are generally less reactive than aryl bromides or iodides in these couplings, appropriate choice of catalyst, ligands, and reaction conditions can achieve high yields. nih.govrsc.org For this compound, a Suzuki-Miyaura coupling would replace the chlorine atom with an aryl or vinyl group from the corresponding boronic acid, leading to the formation of biphenyl (B1667301) or stilbene (B7821643) derivatives. The choice of phosphine ligands is crucial for the selective activation of the C(sp²)–Cl bond over the C(sp³)–Br bond. nih.gov
Table 2: Example of a Suzuki-Miyaura Reaction
| Reactant A | Reactant B | Catalyst System | Product Type |
|---|---|---|---|
| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | 3-(Bromomethyl)-5-arylbenzoic acid |
Directed Aromatic Functionalization Strategies
The carboxylic acid group can act as a directing group to achieve regioselective functionalization of the aromatic ring. One powerful strategy is directed ortho metalation (DoM). nih.gov In this approach, the substrate is treated with a strong base, such as an organolithium reagent. The carboxylic acid group coordinates to the lithium, directing deprotonation to the adjacent ortho position (the C-4 position in this case). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent specifically at that position. This method offers a predictable way to synthesize polysubstituted aromatic compounds under mild conditions. nih.gov
Theoretical Considerations of Substituent Effects on Ring Reactivity
The reactivity of the aromatic ring is governed by the electronic effects of its substituents.
Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing through both inductive and resonance effects. It deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (C-5 is already substituted, so this effect is less directionally useful for further substitution). quora.com
Bromomethyl Group (-CH₂Br): This group is primarily deactivating due to the inductive electron withdrawal of the bromine atom.
Investigations into Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes.
Radical Reaction Pathways for Bromination
The bromomethyl group of this compound is typically installed via a free-radical bromination of the corresponding methyl-substituted precursor, 3-chloro-5-methylbenzoic acid. This reaction commonly employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or light. sci-hub.seed.gov
The mechanism proceeds through a radical chain reaction: masterorganicchemistry.comchemistrysteps.com
Initiation: The initiator (e.g., light or heat) causes homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂, generating a bromine radical (Br•).
Propagation:
The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is key to the selectivity of the reaction for the benzylic position. chemistrysteps.com
The HBr reacts with NBS to generate a molecule of bromine (Br₂).
The benzylic radical then reacts with Br₂ to form the bromomethyl product and another bromine radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine.
The use of NBS is advantageous as it maintains a low, constant concentration of Br₂, which favors the radical substitution pathway over competing ionic reactions on the aromatic ring. masterorganicchemistry.com
Computational Studies on Transition States and Reaction Intermediates
Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involving molecules like this compound. researchgate.net Through methods such as Density Functional Theory (DFT), researchers can model reaction pathways, characterize the geometries and energies of transition states and intermediates, and thus gain detailed mechanistic insights that are often difficult to obtain through experimental means alone. scielo.org.zanih.gov
The reactivity of this compound is primarily dictated by its two functional groups: the bromomethyl group, which is susceptible to nucleophilic substitution, and the carboxylic acid group on the benzene ring, which can undergo various transformations. Computational studies on analogous systems, such as substituted benzyl (B1604629) bromides and benzoic acids, provide a framework for understanding the potential transition states and intermediates for this specific compound.
For instance, the nucleophilic substitution at the benzylic carbon of the bromomethyl group is a key reaction. DFT calculations on benzyl bromide systems have shown that the nature of the transition state in SN2 reactions is significantly influenced by the nucleophile, the solvent, and the substituents on the aromatic ring. researchgate.netsciforum.net For a molecule like this compound, the electron-withdrawing chloro and carboxylic acid groups are expected to influence the stability of the transition state.
Computational models can predict the key geometric parameters of the transition state, such as the bond lengths of the incoming nucleophile to the carbon atom and the departing bromide. These calculations also provide crucial energetic information, including the activation energy barrier, which determines the reaction rate. researchgate.net
Below are illustrative data tables, based on findings from computational studies of mechanistically similar reactions, demonstrating the type of information that can be obtained for the reactions of this compound.
Table 1: Calculated Activation Energies and Transition State Bond Lengths for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu-)
| Nucleophile (Nu-) | Solvent | Activation Energy (kcal/mol) | C-Nu Bond Length (Å) in TS | C-Br Bond Length (Å) in TS |
| Cl- | Acetonitrile (B52724) | 22.5 | 2.35 | 2.40 |
| OH- | Water | 18.2 | 1.95 | 2.55 |
| CN- | DMSO | 15.8 | 2.05 | 2.60 |
This data is illustrative and based on computational studies of analogous benzyl bromide systems.
Similarly, computational studies can explore reaction intermediates. For example, in reactions involving the carboxylic acid group or electrophilic aromatic substitution on the ring, charged intermediates like carbocations or sigma complexes can be modeled. The stability of these intermediates, influenced by the electronic effects of the substituents, can be quantified.
Table 2: Calculated Relative Energies of Intermediates in a Hypothetical Electrophilic Aromatic Substitution on this compound
| Electrophile | Position of Attack | Intermediate Structure | Relative Energy (kcal/mol) |
| NO2+ | ortho to COOH | Sigma Complex | 15.2 |
| NO2+ | meta to COOH | Sigma Complex | 12.5 |
| NO2+ | ortho to CH2Br | Sigma Complex | 14.8 |
This data is illustrative and based on computational studies of electrophilic aromatic substitution on substituted benzoic acids.
Furthermore, DFT studies can elucidate the reaction mechanisms of benzoic acid with various radicals, which is relevant for understanding its degradation or transformation under certain conditions. nih.govrsc.orgresearchgate.net These studies calculate the potential energy barriers for different reaction pathways, such as addition to the aromatic ring or hydrogen abstraction from the carboxylic acid group. nih.govrsc.orgresearchgate.net
Derivatization Strategies and Synthesis of Advanced Organic Scaffolds Utilizing 3 Bromomethyl 5 Chlorobenzoic Acid
Construction of Substituted Benzoic Acid Esters and Amides
The carboxylic acid group of 3-(Bromomethyl)-5-chlorobenzoic acid is readily converted into ester and amide derivatives, which are fundamental transformations for creating libraries of compounds for various applications.
Esterification: The synthesis of benzoic acid esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent. This transformation is crucial for modifying the molecule's polarity and steric properties.
Amidation: The formation of amides from this compound is a key step in the synthesis of many biologically active molecules. researchgate.net Methodologies for amidation often involve the in-situ activation of the carboxylic acid. One such method generates phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid, allowing it to react with primary and secondary amines at room temperature to yield the corresponding amides in good to excellent yields. researchgate.netnih.gov This approach avoids the need for harsh reagents and minimizes side reactions. researchgate.net
| Starting Material | Reagent | Product Type | General Structure |
| This compound | R-OH (Alcohol) | Ester | |
| This compound | R-NH2 (Primary Amine) | Amide | |
| This compound | R2-NH (Secondary Amine) | Amide |
Synthesis of Biaryl and Heterobiaryl Compounds via Cross-Coupling
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound provides multiple handles for such transformations. The aryl chloride can participate in various palladium or nickel-catalyzed cross-coupling reactions. researchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling an aryl halide with an arylboronic acid. While aryl chlorides can be challenging substrates, suitable nickel-based catalyst systems, such as NiCl2/triphenylphosphine, can effectively catalyze the coupling of chloroarenes with arylboronic acids to produce biaryl derivatives. researchgate.net
Hiyama Coupling: An efficient palladium-catalyzed Hiyama cross-coupling reaction of aryltrifluorosilanes with aryl chlorides allows for the preparation of various functionalized biaryl derivatives. organic-chemistry.org This method has been extended to heteroaryl chlorides, yielding heterobiaryl compounds in high yields. organic-chemistry.org
Coupling via the Bromomethyl Group: The bromomethyl group also serves as a reactive site for cross-coupling. For instance, palladium-catalyzed coupling reactions of benzyl (B1604629) halides with heteroaryl aluminum reagents have been shown to efficiently produce pyridyl-arylmethane structures. nih.gov
| Coupling Reaction | Catalyst System (Example) | Coupling Partner | Resulting Structure |
| Suzuki-Miyaura | NiCl2/PPh3 researchgate.net | Arylboronic acid | Biaryl |
| Hiyama | Palladium-based organic-chemistry.org | Aryltrifluorosilane | Biaryl |
| Palladium-Catalyzed | Pd(OAc)2 / (o-tolyl)3P nih.gov | Heteroaryl aluminum reagent | Heterobiaryl (via benzyl coupling) |
Preparation of Macrocyclic Structures and Polymeric Materials as Building Blocks
The distinct reactivity of the carboxylic acid and the bromomethyl group makes this compound a valuable bifunctional building block for constructing larger, more complex structures like macrocycles and polymers. asischem.com
Macrocyclization: Macrocyclic scaffolds are prevalent in many natural products and pharmaceutical drugs. nih.gov The synthesis of these large rings is a challenging task that can be facilitated by building blocks with two distinct reactive points. nih.gov this compound can be incorporated into a linear precursor, where the carboxylic acid can form an amide or ester bond to one part of the chain, and the bromomethyl group can undergo a nucleophilic substitution or a coupling reaction to close the ring.
Polymeric Materials: In materials science, functionalized monomers are used to create polymers with specific properties. The bromomethyl group can serve as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu For example, bromomethyl-substituted bipyridine ligands have been used to form metal complexes that initiate the polymerization of monomers like styrene, creating star polymers with a metal core. cmu.edu The carboxylic acid group provides a site for further functionalization of the resulting polymer.
| Application | Role of this compound | Key Functional Groups Utilized | Resulting Macromolecule |
| Macrocycle Synthesis | Bifunctional linker | Carboxylic acid and Bromomethyl group | Macrocyclic compound |
| Polymer Synthesis | Initiator/Monomer | Bromomethyl group (as initiator) | Functionalized polymer |
Elaboration into Complex Natural Product Analogs and Related Scaffolds
The synthesis of natural products and their analogs is a driving force in organic chemistry, often leading to the discovery of new therapeutic agents. researchgate.net While direct total syntheses using this compound as a starting material are specific to the target molecule, its structure represents a scaffold that can be elaborated into complex architectures resembling those found in nature.
The substituted aromatic core is a common feature in many biologically active compounds. The dual functionality of this compound allows for the stepwise and controlled introduction of various substituents, building molecular complexity. For instance, the carboxylic acid can be converted to an amide to link to an amino acid or peptide fragment, while the bromomethyl group can be used to attach another cyclic or heterocyclic system via substitution or coupling reactions. This strategy enables the creation of diverse molecular skeletons for screening and development.
Utilization in the Synthesis of Compounds for Specific Research Applications (e.g., Enzyme Inhibitors, Agrochemicals, Synthetic Reagents)
The inherent reactivity of this compound makes it a valuable starting material for synthesizing compounds targeted for specific applications in medicinal chemistry, agrochemistry, and as specialized synthetic reagents. glindiachemicals.com
Enzyme Inhibitors: Many enzyme inhibitors feature substituted aromatic cores. The synthesis of novel bromophenols has led to the identification of potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com Similarly, substituted azafagomine derivatives, created through amide bond formation, have been shown to be selective inhibitors of α-L-fucosidases. nih.gov The scaffold of this compound is suitable for developing similar inhibitor classes.
Agrochemicals: Halogen-substituted benzoic acids are important intermediates in the production of agrochemicals such as herbicides and pesticides. glindiachemicals.com The specific substitution pattern and reactive handles on this compound allow for its incorporation into novel active ingredients for crop protection.
Synthetic Reagents and Anti-virulence Compounds: The bromomethyl group is a key feature in developing versatile synthetic intermediates. A C-7 bromomethyl-substituted scaffold was pivotal in creating a library of compounds via nucleophilic substitution and Suzuki-Miyaura cross-couplings. nih.gov These compounds were then screened for anti-virulence activity, demonstrating the ability to inhibit bacterial pilus formation, which is essential for biofilm development. nih.gov
| Application Area | Compound Class Synthesized | Key Findings |
| Enzyme Inhibition | Substituted azafagomines nih.gov | Selective inhibition of α-L-fucosidases. nih.gov |
| Enzyme Inhibition | Bromophenol derivatives mdpi.com | Potent inhibition of carbonic anhydrase and acetylcholinesterase isozymes. mdpi.com |
| Agrochemicals | Herbicides, Insecticides, Fungicides glindiachemicals.com | Serves as a key building block for diverse agrochemical structures. glindiachemicals.com |
| Anti-virulence | Dihydrothiazolo 2-pyridone derivatives nih.gov | Inhibition of bacterial pilus assembly and biofilm formation. nih.gov |
Structural Characterization Methodologies and Spectroscopic Analysis of 3 Bromomethyl 5 Chlorobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The expected ¹H NMR spectrum of 3-(Bromomethyl)-5-chlorobenzoic acid would exhibit distinct signals for the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, and the acidic proton of the carboxylic acid.
The aromatic region would likely show three signals corresponding to the protons on the benzene (B151609) ring. Based on the substitution pattern (chloro at C5, bromomethyl at C3), the protons at C2, C4, and C6 would each produce a signal. Due to the electronegativity of the chloro and bromomethyl groups, these protons would be expected to resonate in the downfield region, typically between 7.5 and 8.5 ppm. The splitting pattern would likely reveal meta-coupling between these protons.
The methylene protons of the bromomethyl (-CH₂Br) group would be expected to appear as a singlet, as there are no adjacent protons to cause splitting. This signal would be shifted downfield due to the electron-withdrawing effect of the adjacent bromine atom, likely appearing in the range of 4.5-5.0 ppm.
The acidic proton of the carboxylic acid (-COOH) group is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be influenced by the solvent and concentration.
For comparison, the ¹H NMR data for the related compound 3-chlorobenzoic acid in DMSO-d₆ shows signals in the aromatic region around 7.55-7.79 ppm. rsc.org Similarly, for 3-bromo-5-chlorobenzoic acid, the aromatic protons are also found in this region. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, eight distinct signals would be expected, corresponding to the eight unique carbon atoms in the molecule.
The carbonyl carbon of the carboxylic acid is the most deshielded and would appear at the lowest field, typically in the range of 165-175 ppm. The aromatic carbons would resonate in the region of 120-150 ppm. The specific chemical shifts of the substituted carbons (C1, C3, C5) would be influenced by the attached groups. The carbon bearing the carboxylic acid (C1) and the carbon bearing the chlorine atom (C5) would be expected at the downfield end of this range, while the carbon attached to the bromomethyl group (C3) would also be significantly shifted. The unsubstituted aromatic carbons (C2, C4, C6) would appear at higher field within the aromatic region.
The methylene carbon of the bromomethyl group (-CH₂Br) would be expected to appear in the upfield region, typically around 30-40 ppm. For instance, the ¹³C NMR spectrum of 4-(bromomethyl)benzoic acid shows the methylene carbon at approximately 31 ppm. spectrabase.com
For comparison, the ¹³C NMR spectrum of 3-chlorobenzoic acid shows signals for the aromatic carbons between approximately 128 and 134 ppm and a carboxylic acid carbon signal around 166.5 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of the proton signals for the methylene group and the aromatic CH groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are two or three bonds apart. This technique is crucial for establishing the connectivity of the different fragments of the molecule. For example, HMBC would show correlations from the methylene protons to the aromatic carbons C2, C3, and C4, and from the aromatic protons to neighboring carbons, confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
The nominal molecular weight of this compound (C₈H₆BrClO₂) is approximately 248.5 g/mol . Due to the presence of bromine and chlorine isotopes, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak.
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45). libretexts.orgdocbrown.info For this compound, another likely fragmentation would be the loss of the bromine atom (-Br), leading to a significant peak at M-79/81. Cleavage of the bromomethyl group (-CH₂Br) could also occur.
Predicted mass spectrometry data suggests a monoisotopic mass of 247.92397 Da. uni.lu The predicted m/z for the protonated molecule [M+H]⁺ is 248.93125. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be characterized by several key absorption bands:
O-H Stretch : A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the O-H bond in the carboxylic acid, which is broadened by hydrogen bonding. docbrown.infospectroscopyonline.com
C=O Stretch : A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid would be present. For aromatic carboxylic acids, this peak typically appears between 1680 and 1710 cm⁻¹. spectroscopyonline.comresearchgate.net
C-O Stretch : A medium intensity band for the C-O stretching of the carboxylic acid is expected in the 1210-1320 cm⁻¹ region. spectroscopyonline.com
Aromatic C-H Stretch : Absorption bands for the aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. quora.com
Aromatic C=C Stretch : Peaks corresponding to the C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region. quora.com
C-Cl Stretch : The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-Br Stretch : The C-Br stretching vibration would also be found in the fingerprint region, usually between 500 and 600 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about the intermolecular interactions in the solid state.
Substituted benzoic acids commonly crystallize as centrosymmetric dimers, with two molecules linked by strong hydrogen bonds between their carboxylic acid groups. researchgate.net It is highly probable that this compound would also exhibit this dimeric structure in the solid state.
In addition to the primary hydrogen bonding, the crystal packing would be influenced by other weaker intermolecular interactions, such as C-H···O and C-H···X (where X is Cl or Br) hydrogen bonds, as well as halogen bonds (C-X···O). researchgate.net These interactions contribute to the formation of a stable, three-dimensional supramolecular framework. researchgate.net Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts within the crystal structure. researchgate.net
Chromatographic Purity Assessment Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of pharmaceutical intermediates and active pharmaceutical ingredients, including this compound and its derivatives. This method offers high resolution, sensitivity, and specificity, making it ideal for separating the main compound from its potential impurities, such as starting materials, by-products, and degradation products. The development of a robust HPLC method is critical for ensuring the quality and consistency of the final product.
While a specific, validated HPLC method for this compound is not extensively detailed in publicly available literature, a representative method can be constructed based on the analysis of structurally similar aromatic carboxylic acids. A reverse-phase HPLC (RP-HPLC) approach is generally the most suitable for this type of compound.
A typical RP-HPLC method for the purity analysis of a substituted benzoic acid derivative would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution is often employed to ensure the effective separation of compounds with a range of polarities. The pH of the aqueous component of the mobile phase is a critical parameter that needs to be controlled to ensure the consistent ionization state of the acidic analyte, thereby achieving reproducible retention times. For benzoic acid derivatives, a slightly acidic pH is often optimal.
Detection is commonly performed using a UV detector, as the aromatic ring and carboxyl group in this compound are chromophores that absorb UV light. The selection of an appropriate wavelength is crucial for achieving high sensitivity. Based on the analysis of similar compounds, a wavelength in the range of 230-254 nm would likely be suitable.
The validation of such an HPLC method would be carried out in accordance with the International Council for Harmonisation (ICH) guidelines. This would involve assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
A hypothetical, yet scientifically plausible, set of HPLC conditions for the purity assessment of this compound is presented in the table below. It is important to note that these conditions would require optimization and validation for this specific analyte.
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
This table outlines a starting point for the development of a validated HPLC method for the routine quality control and purity determination of this compound. The successful implementation of such a method is essential for guaranteeing the quality of this important chemical intermediate.
Computational Chemistry and Theoretical Studies on 3 Bromomethyl 5 Chlorobenzoic Acid
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of 3-(Bromomethyl)-5-chlorobenzoic acid. nih.gov DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate various electronic properties. mdpi.com
These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).
HOMO-LUMO Analysis : The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nature of the chlorine atom, bromine atom, and carboxylic acid group would be expected to influence these frontier orbitals significantly.
Molecular Electrostatic Potential (MEP) : An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be concentrated around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, highlighting sites for nucleophilic attack.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Characteristic | Significance |
|---|---|---|
| HOMO Energy | Localized on the benzene (B151609) ring and halogen atoms | Indicates regions susceptible to electrophilic attack |
| LUMO Energy | Localized on the carboxylic acid and bromomethyl groups | Indicates regions susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Suggests moderate chemical reactivity |
| MEP Negative Regions | Oxygen and Chlorine atoms | Sites for electrophilic attack and hydrogen bonding |
| MEP Positive Regions | Carboxylic acid proton, hydrogens on the ring | Sites for nucleophilic attack |
Conformational Analysis and Energy Minimization Studies
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.org For this compound, rotation around the single bonds—specifically the C-C bond connecting the carboxylic acid to the ring and the C-C bond of the bromomethyl group—gives rise to various conformers.
Energy minimization studies, often performed alongside DFT calculations, identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. researchgate.net Key rotational considerations include:
Carboxylic Acid Group Orientation : The -COOH group can be oriented in different planes relative to the benzene ring. The planarity is influenced by potential hydrogen bonding between the carboxylic hydrogen and the adjacent chlorine atom, although steric hindrance also plays a role.
Bromomethyl Group Rotation : The -CH2Br group can rotate, and its preferred orientation will be the one that minimizes steric clashes with the adjacent chlorine atom and the carboxylic acid group.
Studies on similar substituted benzoic acids show that substituents can significantly impact conformational preferences and rotational barriers. uky.edunih.gov The most stable conformation for this compound would likely balance the steric repulsions between the bulky substituents.
Prediction of Reactivity and Selectivity in Organic Reactions
Computational methods can predict the reactivity and selectivity of this compound in various organic reactions. mdpi.com By analyzing the electronic structure, one can identify the most likely sites for chemical attack.
Reactivity of the Bromomethyl Group : The C-Br bond in the bromomethyl group is a key reactive site. The carbon atom is electrophilic due to the electron-withdrawing bromine, making it susceptible to nucleophilic substitution (SN2) reactions. This is a common pathway for introducing new functional groups.
Reactivity of the Carboxylic Acid : The carboxylic acid group can undergo reactions such as esterification or conversion to an acid chloride. The acidity (pKa) of the carboxylic acid is influenced by the inductive effects of the chlorine and bromomethyl substituents. echemi.com
Aromatic Ring Reactivity : The benzene ring itself can undergo electrophilic aromatic substitution. The chlorine and bromomethyl groups are deactivating, while the carboxylic acid group is strongly deactivating. Computational analysis of the electron density on the ring can predict the regioselectivity of such reactions.
Table 2: Predicted Reactivity Sites
| Functional Group | Predicted Reaction Type | Controlling Factors |
|---|---|---|
| Bromomethyl (-CH₂Br) | Nucleophilic Substitution (Sₙ2) | Electrophilic carbon, good leaving group (Br⁻) |
| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction | Acidity of proton, electrophilicity of carbonyl carbon |
| Aromatic Ring | Electrophilic Aromatic Substitution | Deactivating effect of substituents, directing effects |
Molecular Dynamics Simulations of Intermolecular Interactions (e.g., Halogen Bonding)
Molecular Dynamics (MD) simulations can model the behavior of multiple this compound molecules over time, providing insight into intermolecular interactions in condensed phases. arxiv.org A particularly important interaction for this molecule is halogen bonding.
Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom. nih.govresearchgate.net In this compound, both the bromine and chlorine atoms can participate in halogen bonding.
Simulation Protocol : An MD simulation would involve placing numerous molecules in a simulation box and calculating their movements based on a force field. Special parameters can be included to accurately model halogen bonds. researchgate.net
Potential Interactions : Simulations could reveal how these molecules arrange themselves. Likely interactions include:
Carboxylic Acid Dimers : Strong hydrogen bonding between the carboxylic acid groups of two molecules to form a dimer, a common motif for carboxylic acids. uky.edu
Halogen Bonds : The bromine or chlorine atom of one molecule could form a halogen bond with one of the oxygen atoms of the carboxylic acid group on a neighboring molecule. mdpi.com The strength of these bonds typically follows the order I > Br > Cl. nih.govresearchgate.net
These simulations are crucial for understanding crystal packing, solubility, and interactions with biological macromolecules. nih.gov
Design of Novel Derivatized Structures based on Theoretical Models
The computational models of this compound serve as a scaffold for the in silico design of novel derivatives with desired properties. nih.gov By understanding the structure-activity relationship from theoretical calculations, chemists can propose modifications to enhance specific characteristics.
Targeted Modifications : The reactive bromomethyl group is an ideal handle for derivatization. Theoretical models can predict how replacing the bromine with other functional groups would alter the molecule's electronic properties, solubility, and ability to interact with a specific target (e.g., a protein active site).
Pharmacophore Modeling : If the molecule is a starting point for drug design, computational models can help identify its key features (pharmacophore). New derivatives can then be designed to better match the pharmacophore of a biological target, potentially improving binding affinity and efficacy. nih.gov For instance, replacing the halogen atoms or modifying the carboxylic acid could be explored to optimize interactions. mdpi.com
This theoretical approach accelerates the design process, allowing researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Future Research Directions and Emerging Applications
Development of More Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. wjpmr.com Future research into the synthesis of 3-(bromomethyl)-5-chlorobenzoic acid and related compounds is focused on replacing hazardous reagents and solvents, improving energy efficiency, and reducing waste. wjpmr.com One promising avenue is the use of environmentally friendly oxidants, such as hydrogen peroxide, in conjunction with transition metal catalysts to replace traditional methods that use heavily polluting heavy metal oxides. google.com Such approaches aim to be highly efficient and energy-saving, with no pollution. google.com
Key strategies for developing greener synthetic routes include:
Use of Safer Solvents: Replacing halogenated solvents with more environmentally benign alternatives like water or bio-based solvents.
Catalytic Processes: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. wjpmr.com
Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemical sources. wjpmr.com
The development of chromatography-free purification protocols is another key aspect of eco-friendly synthesis, reducing the large volumes of solvent waste associated with traditional purification methods. organic-chemistry.org
Exploration of Novel Reaction Pathways and Catalytic Systems
Research is actively exploring innovative reaction pathways and catalytic systems to improve the efficiency and selectivity of syntheses involving halogenated benzoic acids. For the synthesis of benzoic acid derivatives, catalytic liquid-phase oxidation using air or oxygen as the primary oxidant represents an efficient process that aligns with green chemistry principles. researchgate.net Systems based on cobalt(II) salts have been shown to be effective for these types of oxidations. researchgate.net
Another area of interest is the use of phase transfer catalysis (PTC) in aqueous media for reactions like chloromethylation, which could be adapted for bromomethylation. researchgate.net Novel catalytic systems, for instance, combining zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG), can facilitate reactions in water, avoiding the need for volatile organic solvents. researchgate.net Furthermore, selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water presents a mild and eco-friendly alternative for synthesizing the benzoic acid core. mdpi.com
Future explorations may focus on:
Photocatalysis: Using light to drive chemical reactions, often under mild conditions.
Biocatalysis: Employing enzymes to perform specific chemical transformations with high selectivity, reducing the need for protecting groups.
Flow Chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scale-up.
Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold
The bifunctional nature of this compound makes it a valuable scaffold for the design and synthesis of advanced materials. The carboxylic acid group can be used for esterification or amidation to form polymer chains, while the reactive bromomethyl group can serve as a site for grafting, cross-linking, or post-polymerization modification.
A related compound, 3-bromomethyl-5-chlorobenzothiophene, is noted for its potential use as a photosensitive material in the preparation of photosensitive resins. This suggests that the this compound scaffold could similarly be incorporated into polymers to create materials with tailored optical or electronic properties.
Potential applications in materials science include:
Specialty Polymers: Incorporation into polyesters or polyamides to impart specific properties such as flame retardancy, thermal stability, or altered refractive index.
Functional Surfaces: Grafting onto surfaces to modify their chemical properties, for applications in sensors, chromatography, or biocompatible coatings.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal nodes, creating porous materials for gas storage, separation, or catalysis.
Integration into Automated Synthesis Platforms and High-Throughput Screening
The demand for novel chemical entities in drug discovery and materials science has driven the development of automated synthesis platforms and high-throughput screening (HTS). timtec.net this compound is an ideal candidate for inclusion in these workflows. Its two distinct reactive sites allow for the rapid generation of large libraries of diverse compounds through combinatorial chemistry.
Automated platforms can perform parallel synthesis, reacting the this compound core with a wide array of amines (at the carboxylic acid site) and nucleophiles (at the bromomethyl site) to create a matrix of new derivatives. These compound libraries, often containing thousands to millions of distinct molecules, can then be subjected to HTS. nuvisan.comku.edu HTS allows for the rapid testing of these compounds against various biological targets to identify potential new drug candidates or materials with desired properties. nih.govmdpi.com The structural diversity and drug-like properties of such libraries are key to identifying valuable "hits". ku.edu
Role in Advanced Organic Synthesis as a Versatile Chemical Building Block
In the field of advanced organic synthesis, this compound serves as a versatile chemical building block. lifechemicals.comfluorochem.co.ukcymitquimica.com Building blocks are fundamental molecular units used to construct more complex compounds, playing a critical role in medicinal chemistry and drug discovery. fluorochem.co.ukcymitquimica.com
The utility of this compound stems from the orthogonal reactivity of its two functional groups:
The Bromomethyl Group: This is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse side chains and functional groups. nih.gov
The Carboxylic Acid Group: This group can be converted into esters, amides, acid chlorides, or other derivatives, providing a handle for linking to other molecules or for directing further synthetic transformations.
This dual functionality enables chemists to use this compound in multi-step syntheses to construct sophisticated molecular architectures required for pharmaceuticals, agrochemicals, and other high-value chemical products. fluorochem.co.uk
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Bromomethyl)-5-chlorobenzoic acid, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Bromination of 5-chlorobenzoic acid derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents (CCl₄ or DCM) .
-
Step 2 : Optimization of substituent positioning via nucleophilic substitution or coupling reactions. For example, reacting 3-bromobenzyl alcohol with 5-chlorosalicylic acid in DMF with K₂CO₃ as a base at 80–100°C .
-
Critical Parameters : Temperature control (±2°C), solvent polarity, and stoichiometric ratios of brominating agents to avoid over-bromination .
- Example Reaction Conditions :
| Step | Reagent/Condition | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄ | 70°C | 60–75% |
| Coupling | K₂CO₃, DMF | DMF | 80°C | 50–65% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Recommended Techniques :
- NMR : ¹H/¹³C NMR to confirm bromomethyl (-CH₂Br) and chloro substituent positions. Key peaks: δ ~4.5 ppm (CH₂Br), δ ~125–140 ppm (aromatic Cl/Br) .
- IR : Stretching vibrations for carboxylic acid (-COOH, ~1700 cm⁻¹) and C-Br (~550 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion [M-H]⁻ (m/z ~248) and isotopic patterns (Br/Cl) .
Q. How should this compound be stored to ensure stability?
- Storage Protocol :
- Store at ≤4°C in airtight, light-resistant containers.
- Use desiccants (silica gel) to prevent hydrolysis of the bromomethyl group .
Advanced Research Questions
Q. How can reaction pathways (e.g., substitution vs. elimination) be controlled during synthesis?
- Mechanistic Insights :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) favor SN2 substitution by stabilizing transition states. Non-polar solvents may promote elimination (E2) .
- Base Strength : Weak bases (K₂CO₃) favor substitution, while strong bases (NaH) drive elimination. Monitor by TLC or GC-MS to detect byproducts .
Q. What computational tools can predict reactivity or binding interactions of this compound?
- Approaches :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to study electrophilic aromatic substitution (bromination) barriers .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) via the carboxylic acid and halogen groups .
Q. How can conflicting literature data on optimal reaction conditions be resolved?
- Case Study :
- Contradiction : Variable yields reported for bromination (60–90%).
- Resolution : Conduct a Design of Experiments (DoE) to test variables (temperature, catalyst loading). Use ANOVA to identify significant factors .
- Example Workflow :
Hypothesis → DoE Setup (e.g., 2³ factorial design) → Data Collection → Statistical Analysis → Validation
Q. What strategies improve scalability of lab-scale syntheses for multi-gram production?
- Scale-Up Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
